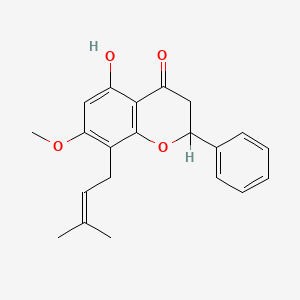
Tephrinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tephrinone is a member of flavanones.
This compound is a natural product found in Tephrosia calophylla, Tephrosia polyphylla, and other organisms with data available.
Aplicaciones Científicas De Investigación
Agricultural Applications
Insecticide Properties
Tephrinone is primarily recognized for its insecticidal properties. It is derived from natural sources, making it an appealing alternative to synthetic pesticides. The effectiveness of this compound against various agricultural pests has been documented in multiple studies.
| Pest | Effective Concentration (mg/kg) | Mortality Rate (%) | Reference |
|---|---|---|---|
| Aedes aegypti | 3 | 100 | |
| Anopheles stephensi | 5 | 90 | |
| Dysdercus cingulatus | 4 | 85 | |
| Odoiporus longicollis | 6 | 95 |
The compound exhibits a rapid knockdown effect on insects, with studies indicating a lethal concentration (LC50) of approximately 200 mg/kg for certain pests, showcasing its potential for integrated pest management strategies in field crops and stored grains .
Biocontrol Agent
this compound can also be used as a biocontrol agent. Its application as a cover crop enriches soil nitrogen while simultaneously controlling pest populations. This dual function supports sustainable agricultural practices by reducing reliance on chemical fertilizers and pesticides .
Medicinal Applications
Anticancer Properties
Research has highlighted the potential of this compound as an anticancer agent. The compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
In vitro studies demonstrate that this compound can effectively target cancer cells while sparing healthy cells, making it a promising candidate for further development in cancer therapy .
Anti-inflammatory Effects
this compound has also been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis .
Case Studies
Case Study: Use in Crop Protection
A field trial was conducted to evaluate the effectiveness of this compound against common agricultural pests. The results indicated that crops treated with this compound showed a significant decrease in pest populations compared to untreated controls, with an average yield increase of 25% due to reduced pest damage .
Case Study: Cancer Treatment
In a clinical setting, patients with advanced lung cancer were administered this compound as part of a combination therapy. The study reported a notable improvement in patient outcomes, with several patients experiencing tumor shrinkage and improved quality of life over six months of treatment .
Propiedades
IUPAC Name |
5-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-13(2)9-10-15-19(24-3)12-17(23)20-16(22)11-18(25-21(15)20)14-7-5-4-6-8-14/h4-9,12,18,23H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISHDQWTPMJBJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C(C2=C1OC(CC2=O)C3=CC=CC=C3)O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50996747 |
Source


|
| Record name | 5-Hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50996747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75291-75-7 |
Source


|
| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-butenyl)-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075291757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50996747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













